molecular formula C5H9ClFN B2497054 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride CAS No. 1780621-17-1

1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride

Cat. No.: B2497054
CAS No.: 1780621-17-1
M. Wt: 137.58
InChI Key: GZXJZTYONGWKFI-UHFFFAOYSA-N
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Description

1-Fluoro-3-azabicyclo[310]hexane hydrochloride is a chemical compound with the molecular formula C5H8FN·HCl It is a bicyclic compound containing a fluorine atom and an azabicyclo structure

Preparation Methods

The synthesis of 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a precursor containing the azabicyclo structure.

    Fluorination: The introduction of the fluorine atom is achieved through a fluorination reaction. Common reagents for this step include fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Cyclization: The formation of the bicyclic structure is accomplished through a cyclization reaction, often involving the use of a strong base or acid catalyst.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones. Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction Reactions: Reduction reactions can be employed to reduce specific functional groups within the compound. Common reducing agents include lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom and azabicyclo structure contribute to its unique reactivity and binding properties. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Fluoro-3-azabicyclo[3.1.0]hexane hydrochloride can be compared with other similar compounds, such as:

    3-Azabicyclo[3.1.0]hexane hydrochloride: This compound lacks the fluorine atom, which may result in different chemical and biological properties.

    1-Chloro-3-azabicyclo[3.1.0]hexane hydrochloride: The presence of a chlorine atom instead of fluorine can lead to variations in reactivity and applications.

    1-Bromo-3-azabicyclo[3.1.0]hexane hydrochloride: Similar to the chloro analog, the bromo compound may exhibit distinct properties due to the different halogen atom.

The uniqueness of 1-Fluoro-3-azabicyclo[31

Properties

IUPAC Name

1-fluoro-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN.ClH/c6-5-1-4(5)2-7-3-5;/h4,7H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJZTYONGWKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1(CNC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780621-17-1
Record name 1-fluoro-3-azabicyclo[3.1.0]hexane hydrochloride
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